6-Methoxypyrazolo[1,5-A]pyridine-3-carbonitrile
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Overview
Description
6-Methoxypyrazolo[1,5-A]pyridine-3-carbonitrile is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry and pharmaceutical research. This compound is characterized by a pyrazolo[1,5-A]pyridine core with a methoxy group at the 6th position and a carbonitrile group at the 3rd position. Its unique structure makes it a valuable intermediate in the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxypyrazolo[1,5-A]pyridine-3-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with 3-bromo-5-methoxypyridine and 2-chloropropene cyanide.
Reaction Conditions: The reaction is carried out in dimethylformamide (DMF) with potassium carbonate as a base. The mixture is stirred at 20-30°C for 8 hours.
Cyclization: Diazabicyclo is added dropwise, and the reaction mixture is heated to 50-60°C for 20 hours.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-Methoxypyrazolo[1,5-A]pyridine-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The methoxy group can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The carbonitrile group can be reduced to an amine or other derivatives.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents such as halides and nucleophiles in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogenation catalysts.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Various substituted pyrazolo[1,5-A]pyridine derivatives.
Reduction: Amino derivatives of pyrazolo[1,5-A]pyridine.
Oxidation: Oxidized forms of pyrazolo[1,5-A]pyridine.
Scientific Research Applications
6-Methoxypyrazolo[1,5-A]pyridine-3-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of potential therapeutic agents, including anticancer and anti-inflammatory drugs.
Biological Studies: The compound is used to study enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: It is employed in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Methoxypyrazolo[1,5-A]pyridine-3-carbonitrile involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-4-methoxypyrazolo[1,5-A]pyridine-3-carbonitrile
- Ethyl 7-methoxypyrazolo[1,5-A]pyridine-3-carboxylate
- 4-Hydroxy-6-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-A]pyridine-3-carbonitrile
Uniqueness
6-Methoxypyrazolo[1,5-A]pyridine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and carbonitrile groups contribute to its reactivity and potential as a versatile intermediate in synthetic chemistry .
Properties
Molecular Formula |
C9H7N3O |
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Molecular Weight |
173.17 g/mol |
IUPAC Name |
6-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile |
InChI |
InChI=1S/C9H7N3O/c1-13-8-2-3-9-7(4-10)5-11-12(9)6-8/h2-3,5-6H,1H3 |
InChI Key |
HZRJTAYNSHQRKJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN2C(=C(C=N2)C#N)C=C1 |
Origin of Product |
United States |
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